molecular formula C15H33NO3Si B15162061 (2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine CAS No. 657348-94-2

(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine

Cat. No.: B15162061
CAS No.: 657348-94-2
M. Wt: 303.51 g/mol
InChI Key: RJHQFEMXNMYYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine: is a chemical compound that belongs to the class of organosilicon compounds It features a triethoxysilyl group attached to a propyl chain, which is further connected to a hexan-2-imine moiety

Synthetic Routes and Reaction Conditions:

  • Hydrolysis and Condensation: The compound can be synthesized through the hydrolysis and condensation of 3-(Triethoxysilyl)propylamine with hexan-2-one in the presence of a suitable catalyst.

  • Reductive Amination: Another method involves the reductive amination of 3-(Triethoxysilyl)propylamine with hexan-2-one using reducing agents like sodium cyanoborohydride.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.

  • Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine: undergoes various types of chemical reactions:

  • Oxidation: The imine group can be oxidized to form the corresponding oxime.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as water or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxime: Formed by the oxidation of the imine group.

  • Amine: Formed by the reduction of the imine group.

  • Silanol: Formed by the hydrolysis of the triethoxysilyl group.

Scientific Research Applications

(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine: has several scientific research applications:

  • Surface Modification: The compound is used to modify surfaces, making them more hydrophobic or hydrophilic, depending on the application.

  • Material Science: It is used in the synthesis of advanced materials, such as coatings and composites.

  • Organic Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

  • Biomedical Applications:

Mechanism of Action

The mechanism by which (2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine exerts its effects involves the interaction of the triethoxysilyl group with various substrates. The silyl group can form strong bonds with surfaces, leading to the modification of surface properties. The imine group can act as a reactive site for further chemical transformations.

Molecular Targets and Pathways Involved:

  • Surface Interactions: The triethoxysilyl group targets silanol groups on surfaces, forming stable Si-O-Si bonds.

  • Biological Interactions: The imine group can interact with biological molecules, potentially targeting specific pathways in drug delivery systems.

Comparison with Similar Compounds

  • 3-(Triethoxysilyl)propylamine: Used primarily for surface modification and as a coupling agent.

  • 3-(Trimethoxysilyl)propyl acrylate: Used in the production of coatings and adhesives.

Uniqueness: (2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine

This compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

Properties

CAS No.

657348-94-2

Molecular Formula

C15H33NO3Si

Molecular Weight

303.51 g/mol

IUPAC Name

N-(3-triethoxysilylpropyl)hexan-2-imine

InChI

InChI=1S/C15H33NO3Si/c1-6-10-12-15(5)16-13-11-14-20(17-7-2,18-8-3)19-9-4/h6-14H2,1-5H3

InChI Key

RJHQFEMXNMYYTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCCC[Si](OCC)(OCC)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.